7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
“7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one” is a type of isoflavone . Isoflavones are a subclass of flavonoids, characterized by possessing a 3-phenyl-chromen-4-one backbone . They are secondary metabolites that occur in plants of the Fabaceae family and are present in soybeans, soy foods, and legumes .
Synthesis Analysis
The synthesis and crystal structure of “7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one” have been reported . This isoflavone is used as a starting material in the preparation of an array of potent and competitive FPR antagonists .Molecular Structure Analysis
The compound consists of a chromone core with several substituents . The pyran ring significantly deviates from planarity . The dihedral angle between the benzopyran mean plane and that of the exocyclic benzene ring is 88.18 (4) .Scientific Research Applications
- 7-hydroxy coumarin derivatives have demonstrated enhanced in vitro antifungal activity against Candida albicans and Aspergillus niger . Specifically, compounds like 2-Cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide and 2-Cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide showed promising results .
- Clinical trials have explored their activity against prostate cancer, malignant melanoma, and metastatic renal cell carcinoma .
Antifungal Activity
Anti-Tumor Properties
Chemical Synthesis and Medicinal Applications
Structural Insights
Mechanism of Action
Target of Action
It is known that this compound is a flavonoid , and flavonoids are known to interact with a wide range of molecular targets, including enzymes, receptors, and signaling pathways .
Mode of Action
It is known that flavonoids can exert their effects through various mechanisms, such as modulating enzyme activity, interacting with cell signaling pathways, and binding to receptors .
Biochemical Pathways
Flavonoids are known to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell signaling .
Pharmacokinetics
Flavonoids in general are known to have variable bioavailability, depending on factors such as their chemical structure and the presence of other compounds .
Result of Action
It has been reported that this compound has anti-anxiety effects , which suggests that it may influence neuronal signaling or neurotransmitter levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one, as is the case with many other compounds. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-16(12-5-3-4-6-14(12)20-2)17(19)13-8-7-11(18)9-15(13)21-10/h3-9,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRALXEQNHOSAJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one |
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